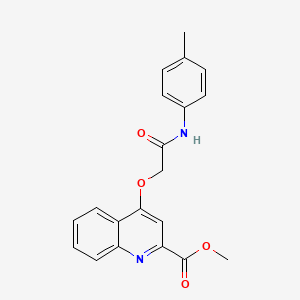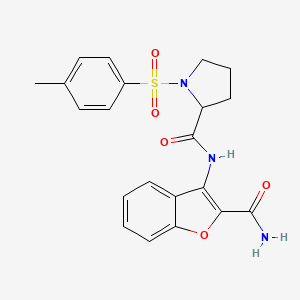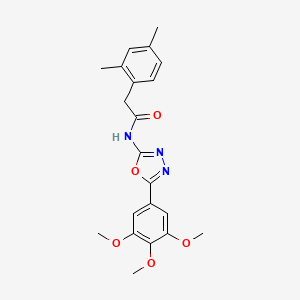![molecular formula C21H16N4O3S B2751337 4-(3-Phenylbenzo[c]isoxazole-5-carbonyl)-1-(thiazol-2-yl)piperazin-2-one CAS No. 2309187-38-8](/img/structure/B2751337.png)
4-(3-Phenylbenzo[c]isoxazole-5-carbonyl)-1-(thiazol-2-yl)piperazin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that likely contains an isoxazole ring (a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom), a phenyl group (a ring of six carbon atoms, often referred to as a benzene ring), a carbonyl group (a carbon atom double-bonded to an oxygen atom), and a piperazinone group (a six-membered ring with two nitrogen atoms and one carbonyl group). It’s worth noting that isoxazole derivatives have been found to exhibit anti-cancer activity .
Synthesis Analysis
While specific synthesis methods for this compound were not found, isoxazole derivatives have been synthesized via phosphine-catalyzed asymmetric γ-addition reactions of 5H-thiazol-4-ones and 5H-oxazol-4-ones .Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activities
One area of application is in the synthesis of novel compounds with potential antimicrobial activities. For example, researchers have synthesized derivatives related to the core structure of 4-(3-Phenylbenzo[c]isoxazole-5-carbonyl)-1-(thiazol-2-yl)piperazin-2-one, demonstrating good or moderate activities against test microorganisms. Such studies indicate the compound's potential as a backbone for developing new antimicrobial agents (Bektaş et al., 2007).
Anticancer and Apoptotic Agents
Another significant application is in the field of oncology, where derivatives of the compound have been synthesized and evaluated for cytotoxic activity on tumor cells. Some derivatives exhibited potent cytotoxic and antineoplastic activities, suggesting the compound's potential utility in designing new anticancer drugs (Byrappa et al., 2017).
Antiviral Activities
The compound also shows promise in the development of antiviral agents. Derivatives have been synthesized and evaluated for their biological activities, including antiviral effects against specific targets. This highlights the potential of the compound in contributing to the development of new therapeutic agents for viral infections (Reddy et al., 2013).
Pharmacological Evaluation
Pharmacological studies have also been conducted on derivatives of this compound, evaluating their potential as PPARpan agonists. Such studies contribute to understanding the compound's utility in regulating lipid metabolism, with implications for treating metabolic disorders (Guo et al., 2006).
Biological Activity Studies
Further research includes the synthesis and biological evaluation of novel derivatives, focusing on their antimicrobial and antiviral activities. These studies underscore the versatility of the compound as a scaffold for developing various biologically active agents, demonstrating broad-spectrum antimicrobial efficacy (Patel et al., 2012).
Propiedades
IUPAC Name |
4-(3-phenyl-2,1-benzoxazole-5-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O3S/c26-18-13-24(9-10-25(18)21-22-8-11-29-21)20(27)15-6-7-17-16(12-15)19(28-23-17)14-4-2-1-3-5-14/h1-8,11-12H,9-10,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQJOJTDAEWNMBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1C(=O)C2=CC3=C(ON=C3C=C2)C4=CC=CC=C4)C5=NC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[3-(pyridin-2-yloxy)benzoyl]piperazine](/img/structure/B2751254.png)
![2-Chloro-N-(6-oxo-5-oxa-7-azaspiro[3.4]octan-2-yl)acetamide](/img/structure/B2751257.png)
![[3-Amino-4-(benzenesulfonyl)-5-(3-methylsulfanylanilino)thiophen-2-yl]-phenylmethanone](/img/structure/B2751258.png)
![2-[4-(Dimethylamino)phenyl]-7-hydroxy-4H-1-benzopyran-4-one](/img/structure/B2751259.png)
![tert-Butyl 2-(4-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B2751261.png)

![2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(o-tolyl)propanamide](/img/structure/B2751264.png)


![(Z)-N-(4-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,4-dimethylthiazole-5-carboxamide](/img/structure/B2751269.png)

![4,4-Diethyl-5-methoxy-1-oxaspiro[2.3]hexane](/img/structure/B2751271.png)
![3-(1-(4-bromothiophene-2-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2751272.png)
![8-chloro-2-[(3-chlorobenzyl)sulfanyl]-6-methyl-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide](/img/structure/B2751277.png)
